molecular formula C29H16F6N2O8 B10865171 (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate)

(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene-4,1-diyl bis(3-nitrobenzoate)

Cat. No.: B10865171
M. Wt: 634.4 g/mol
InChI Key: VELPWSRYQPYFSM-UHFFFAOYSA-N
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Description

4-[2,2,2-TRIFLUORO-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 3-NITROBENZOATE is a complex organic compound characterized by the presence of trifluoromethyl and nitrobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the target molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-[2,2,2-TRIFLUORO-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrobenzoyl groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[2,2,2-TRIFLUORO-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 3-NITROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,2,2-TRIFLUORO-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 3-NITROBENZOATE involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitrobenzoyl groups can participate in redox reactions, influencing cellular processes and signaling pathways .

Properties

Molecular Formula

C29H16F6N2O8

Molecular Weight

634.4 g/mol

IUPAC Name

[4-[1,1,1,3,3,3-hexafluoro-2-[4-(3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C29H16F6N2O8/c30-28(31,32)27(29(33,34)35,19-7-11-23(12-8-19)44-25(38)17-3-1-5-21(15-17)36(40)41)20-9-13-24(14-10-20)45-26(39)18-4-2-6-22(16-18)37(42)43/h1-16H

InChI Key

VELPWSRYQPYFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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